molecular formula C11H13ClO3 B13885649 [4-(2-Chloro-ethoxy)-phenyl]-acetic acid methyl ester

[4-(2-Chloro-ethoxy)-phenyl]-acetic acid methyl ester

Cat. No.: B13885649
M. Wt: 228.67 g/mol
InChI Key: YAJKKZRAVQIOSY-UHFFFAOYSA-N
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Description

[4-(2-Chloro-ethoxy)-phenyl]-acetic acid methyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly used in the production of perfumes and flavorings. This particular compound is characterized by the presence of a chloroethoxy group attached to a phenyl ring, which is further connected to an acetic acid methyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Chloro-ethoxy)-phenyl]-acetic acid methyl ester typically involves the esterification of [4-(2-Chloro-ethoxy)-phenyl]-acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process. Additionally, the use of solid acid catalysts can be employed to facilitate the reaction and improve the yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The chloroethoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones or phenolic derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

[4-(2-Chloro-ethoxy)-phenyl]-acetic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [4-(2-Chloro-ethoxy)-phenyl]-acetic acid methyl ester involves its interaction with specific molecular targets. The chloroethoxy group can participate in hydrogen bonding and van der Waals interactions, while the ester group can undergo hydrolysis to release the active acetic acid derivative. These interactions and transformations enable the compound to exert its effects on biological systems or chemical processes.

Comparison with Similar Compounds

Similar Compounds

    [4-(2-Bromo-ethoxy)-phenyl]-acetic acid methyl ester: Similar structure but with a bromine atom instead of chlorine.

    [4-(2-Fluoro-ethoxy)-phenyl]-acetic acid methyl ester: Contains a fluorine atom in place of chlorine.

    [4-(2-Methoxy-ethoxy)-phenyl]-acetic acid methyl ester: Features a methoxy group instead of a chloroethoxy group.

Uniqueness

The presence of the chloroethoxy group in [4-(2-Chloro-ethoxy)-phenyl]-acetic acid methyl ester imparts unique chemical reactivity and biological activity compared to its analogs. The chlorine atom can influence the compound’s electronic properties and its interactions with molecular targets, making it distinct in its applications and effects.

Properties

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

methyl 2-[4-(2-chloroethoxy)phenyl]acetate

InChI

InChI=1S/C11H13ClO3/c1-14-11(13)8-9-2-4-10(5-3-9)15-7-6-12/h2-5H,6-8H2,1H3

InChI Key

YAJKKZRAVQIOSY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)OCCCl

Origin of Product

United States

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